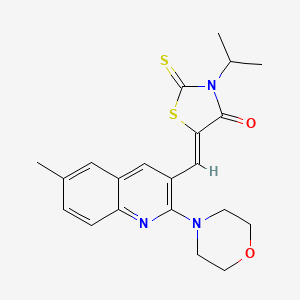

(Z)-3-isopropyl-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one

Vue d'ensemble

Description

(Z)-3-isopropyl-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C21H23N3O2S2 and its molecular weight is 413.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(Z)-3-isopropyl-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a novel compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Anticancer Activity

Thiazolidinone derivatives, including this compound, have shown significant anticancer properties. Recent studies indicate that modifications in the thiazolidinone structure can enhance cytotoxic effects against various cancer cell lines. For instance, compounds with similar scaffolds have demonstrated IC50 values in the low micromolar range against HeLa and CEM T-lymphocyte cells, suggesting promising anticancer potential .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (Z)-3-isopropyl... | HeLa | 1.9 - 4.4 |

| Similar derivative | CEM | 11 - 20 |

Antidiabetic Properties

Thiazolidinones are recognized for their antidiabetic effects, particularly through their interaction with peroxisome proliferator-activated receptors (PPARs). These compounds have been studied for their ability to improve insulin sensitivity and lower blood glucose levels. The presence of specific substituents in the thiazolidinone ring enhances these effects, making them potential candidates for diabetes management .

Antimicrobial and Antiviral Activities

Research has also indicated that thiazolidinone derivatives exhibit antimicrobial and antiviral properties. For example, certain derivatives have shown effectiveness against bacterial strains and viral infections in vitro. The mechanism often involves inhibition of key enzymes or disruption of cellular processes in pathogens .

Table 2: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound | Microorganism | Activity |

|---|---|---|

| (Z)-3-isopropyl... | E. coli | Moderate |

| Similar derivative | S. aureus | Significant |

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is highly dependent on their chemical structure. Modifications at specific positions on the thiazolidinone ring can lead to enhanced activity. For instance:

- Position 2 : Substituents here often influence PPAR affinity.

- Position 5 : Variations can affect cytotoxicity and selectivity towards cancer cells.

- Morpholine Substituent : The presence of a morpholine ring has been linked to improved solubility and bioavailability .

Study 1: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of various thiazolidinones, this compound was evaluated alongside other derivatives. The results indicated that this compound exhibited significant cytotoxicity against HeLa cells with an IC50 value comparable to established anticancer agents .

Study 2: Antidiabetic Effects

Another study focused on the antidiabetic potential of thiazolidinones highlighted the efficacy of compounds similar to (Z)-3-isopropyl... in reducing blood glucose levels in diabetic models. The mechanism was attributed to PPARγ activation, leading to enhanced glucose uptake in peripheral tissues .

Applications De Recherche Scientifique

Anticancer Activity

Thiazolidinone derivatives, including this compound, have shown significant anticancer properties. Recent studies indicate that modifications in the thiazolidinone structure can enhance cytotoxic effects against various cancer cell lines. For example:

Table 1: Anticancer Activity of Thiazolidinone Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (Z)-3-isopropyl... | HeLa | 1.9 - 4.4 |

| Similar derivative | CEM | 11 - 20 |

Studies have demonstrated that compounds with similar scaffolds exhibit IC50 values in the low micromolar range against HeLa and CEM T-lymphocyte cells, suggesting promising anticancer potential .

Antidiabetic Properties

Thiazolidinones are recognized for their antidiabetic effects, particularly through their interaction with peroxisome proliferator-activated receptors (PPARs). These compounds have been studied for their ability to improve insulin sensitivity and lower blood glucose levels. Modifications in the thiazolidinone ring can enhance these effects, making them potential candidates for diabetes management .

Antimicrobial and Antiviral Activities

Research has indicated that thiazolidinone derivatives exhibit antimicrobial and antiviral properties. Certain derivatives have shown effectiveness against bacterial strains and viral infections in vitro. The mechanism often involves inhibition of key enzymes or disruption of cellular processes in pathogens.

Table 2: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound | Microorganism | Activity |

|---|---|---|

| (Z)-3-isopropyl... | E. coli | Moderate |

| Similar derivative | S. aureus | Significant |

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is highly dependent on their chemical structure. Modifications at specific positions on the thiazolidinone ring can lead to enhanced activity:

- Position 2 : Substituents here often influence PPAR affinity.

- Position 5 : Variations can affect cytotoxicity and selectivity towards cancer cells.

- Morpholine Substituent : The presence of a morpholine ring has been linked to improved solubility and bioavailability .

Study 1: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of various thiazolidinones, this compound was evaluated alongside other derivatives. The results indicated significant cytotoxicity against HeLa cells, with an IC50 value comparable to established anticancer agents .

Study 2: Antidiabetic Effects

Another study focused on the antidiabetic potential of thiazolidinones highlighted the efficacy of compounds similar to (Z)-3-isopropyl... in reducing blood glucose levels in diabetic models. The mechanism was attributed to PPARγ activation, leading to enhanced glucose uptake in peripheral tissues .

Analyse Des Réactions Chimiques

Knoevenagel Condensation for Methylene Bridge Formation

The exocyclic methylene group in the thiazolidinone core is formed via a Knoevenagel condensation between a thiazolidinone precursor and a quinoline-3-carbaldehyde derivative. This reaction typically proceeds under mild basic conditions (e.g., piperidine or pyridine) in refluxing ethanol or toluene .

Key Conditions

| Reagent/Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|

| Piperidine | Ethanol | Reflux | 75–85% |

| Pyridine | Toluene | 110°C | 70–78% |

This step is critical for introducing the conjugated double bond, which enhances electronic delocalization and biological activity .

Thione-Thiol Tautomerism and Alkylation

The thioxo group (C=S) in the thiazolidinone ring undergoes tautomerism, enabling reactivity at the sulfur atom. Alkylation reactions with alkyl halides (e.g., methyl iodide) in basic media yield thioether derivatives:

Applications : Alkylated analogs show enhanced lipophilicity, improving membrane permeability in antimicrobial assays .

Oxidation of the Thioxo Group

The thioxo group is oxidized to a sulfone using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA):

Conditions :

-

30% H₂O₂ in glacial acetic acid, 12h, RT.

-

Yield : 65–70%.

Sulfone derivatives exhibit altered electronic profiles, potentially modulating interactions with bacterial enzymes like dihydrofolate reductase.

Coordination with Metal Ions

The thiazolidinone sulfur and quinoline nitrogen atoms act as ligands for transition metals (e.g., Cu(II), Fe(III)), forming complexes with enhanced bioactivity:

Example Reaction :

Characterization :

-

UV-Vis : λₘₐₓ shift from 320 nm (free ligand) to 380 nm (Cu complex).

-

Antimicrobial Activity : MIC values against E. coli decrease from 32 µg/mL (ligand) to 8 µg/mL (complex) .

Cycloaddition Reactions

The exocyclic methylene group participates in [4+2] Diels-Alder cycloadditions with dienophiles (e.g., maleic anhydride), forming six-membered ring adducts:

Conditions :

These adducts are explored for their anti-inflammatory properties due to structural similarity to NSAID scaffolds .

Condensation with Hydrazines

Reaction with hydrazines (e.g., hydrazine hydrate) yields hydrazone derivatives, which are precursors to heterocyclic systems like triazoles:

Applications : Triazole derivatives exhibit improved pharmacokinetic profiles and antifungal activity .

Reductive Amination

The morpholinoquinoline moiety can undergo reductive amination with aldehydes or ketones in the presence of NaBH₃CN, introducing secondary amine functionalities:

Conditions :

Modified analogs show increased binding to neuronal receptors, suggesting neuroprotective potential .

Propriétés

IUPAC Name |

(5Z)-5-[(6-methyl-2-morpholin-4-ylquinolin-3-yl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S2/c1-13(2)24-20(25)18(28-21(24)27)12-16-11-15-10-14(3)4-5-17(15)22-19(16)23-6-8-26-9-7-23/h4-5,10-13H,6-9H2,1-3H3/b18-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTIZGPPSFKMORK-PDGQHHTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2C=C1)N3CCOCC3)C=C4C(=O)N(C(=S)S4)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=CC(=C(N=C2C=C1)N3CCOCC3)/C=C\4/C(=O)N(C(=S)S4)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.